Albizziin
Overview
Description
Albizziin is a non-proteinogenic L-alpha-amino acid. It is a natural product found in Acacia paradoxa, Mariosousa millefolia, and other organisms .
Synthesis Analysis
Albizziin acts as a competitive inhibitor of asparagine synthetase with respect to glutamine. It has been used to isolate mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . It is also a potential effector group in affinity chromatography .Molecular Structure Analysis
The molecular formula of Albizziin is C4H9N3O3. Its molecular weight is 147.13 g/mol . The IUPAC name for Albizziin is (2S)-2-amino-3-(carbamoylamino)propanoic acid .Physical And Chemical Properties Analysis
Albizziin has a molecular weight of 147.13 and a molecular formula of C4H9N3O3 .Scientific Research Applications
Medicinal Properties and Pharmacology
Albizzia species, particularly Albizzia lebbeck, have been recognized for their medicinal properties in Unani medicine and have been corroborated by modern pharmacological research. A comprehensive review of literature from 1977 to 2017 on Albizzia lebbeck validates various pharmacological actions including anti-inflammatory, antidiarrheal, antihelminthic, anticonvulsant, nootropic, ulcer healing, and wound healing properties (Jahangir, 2018).
Sedative Properties
The flowers of Albizzia julibrissin have been used as sedatives in traditional medicine. Two flavonol glycosides isolated from these flowers, quercitrin and isoquercitrin, have shown sedative activity in mice, supporting their traditional use as sedative agents (Kang et al., 2000).
Plant Tissue Culture and Regeneration
Research on Albizzia julibrissin root explants in hormone-free MS medium revealed the influence of various carbohydrate sources on regeneration capacities. This study provided insights into the callogenic and caulogenic potentials of carbohydrates in Albizzia propagation (Maataoui et al., 1998).
Wound Healing Potential
The root extract of Albizzia lebbeck has shown significant wound healing activity in various wound models. This study scientifically validated the traditional use of Albizzia lebbeck roots in Ayurvedic medicine for curing wounds (Joshi et al., 2013).
Antidiabetic and Antioxidant Potential
A study on the methanol/dichloromethane extract of Albizzia Lebbeck Benth. stem bark (ALEx) in diabetic rats revealed significant antihyperglycemic, antihyperlipidemic, antioxidant, and organ protective actions (Ahmed et al., 2014).
Ethnopharmacology, Phytochemistry, and Toxicology
A comprehensive review of the genus Albizia encompassing ethnopharmacological relevance, phytochemistry, pharmacology, and toxicology provides a broad perspective on its traditional uses and scientific validations (He et al., 2020).
Anti-Inflammatory Activity
The aqueous and ethanolic extracts of Albizzia lebbeck leaves demonstrated significant anti-inflammatory activity in rat models, supporting its use in traditional Ayurvedic medicine for inflammatory ailments (Meshram et al., 2015).
Propagation and Plant Growth
Research on Albizzia julibrissin highlighted the impact of soil mixtures on plant growth characteristics, contributing to the understanding of its propagation and cultivation (Poșta & Hernea, 2011).
Phytochrome and Sucrose Requirement
A study on Albizzia leaflets demonstrated the role of phytochrome and sucrose in regulating their circadian leaflet movements, contributing to the understanding of plant physiology (Satter et al., 1976).
Phytochemical Constituents and Pharmacological Profile
Albizzia lebbeck has been reviewed for its phytochemical constituents and therapeutic uses, providing insights into its potential as a source for various pharmacological actions (Une et al., 2001).
Safety And Hazards
Albizziin is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers The relevant papers retrieved discuss the use of Albizziin in isolating mutants of Chinese hamster ovary cells with alterations in levels of the target enzyme . Another paper discusses the molecular and genetic characterization of human cell lines resistant to L-asparaginase or Albizziin .
properties
IUPAC Name |
(2S)-2-amino-3-(carbamoylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3/c5-2(3(8)9)1-7-4(6)10/h2H,1,5H2,(H,8,9)(H3,6,7,10)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYFIMLSHBLMKF-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318659 | |
Record name | Albizziin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albizziin | |
CAS RN |
1483-07-4 | |
Record name | Albizziin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1483-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albizziin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albizziin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)2-amino-3-ureidopropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALBIZZIIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW59AS48CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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